![molecular formula C22H21Br2N3O B11676924 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11676924.png)
2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenol group substituted with bromine atoms at the 2 and 4 positions, and an imine linkage to a piperazine ring, which is further substituted with a naphthylmethyl group. The presence of these functional groups contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of 3,5-dibromosalicylaldehyde with 1-naphthylmethylpiperazine under reflux conditions in ethanol. The reaction is facilitated by the formation of an imine bond between the aldehyde and the amine group of the piperazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, and the imine bond can be reduced to an amine.
Condensation Reactions: The imine group can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the bromine atoms.
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with biological targets through its phenolic and imine groups. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the imine group can interact with nucleophilic sites. These interactions can modulate enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-((E)-{[4-fluorophenyl)methyl]imino}methyl)phenol: Similar structure but with a fluorophenyl group instead of a naphthylmethyl group.
2,4-dibromo-6-((E)-{[2-hydroxy-4-nitrophenyl)imino]methyl}phenol: Contains a nitrophenyl group, which alters its reactivity and applications.
2,4-dibromo-6-((E)-{[3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl)phenol: Features a triazole ring, providing different biological activities.
Uniqueness
The uniqueness of 2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol lies in its combination of a naphthylmethyl group with a piperazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and studying complex biological interactions.
Biological Activity
2,4-Dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a dibromo-substituted phenolic moiety linked to a piperazine derivative through an imine functional group. The presence of bromine atoms is notable for enhancing biological activity due to their electronegativity and potential for halogen bonding.
Research indicates that compounds with similar structures often exhibit their biological effects through several key mechanisms:
- Inhibition of Enzymatic Activity : Many brominated phenolic compounds have been shown to inhibit various enzymes, including those involved in cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of phenolic groups often correlates with antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have evaluated the anticancer properties of similar dibromo-substituted phenolic compounds. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4,6-Dibromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat J16 | 15.3 | Apoptosis induction |
4,5,6-Tribromo-2-(2′,4′-dibromophenoxy)phenol | HL-60 | 12.7 | Cell cycle arrest |
The above data indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.
Case Studies
A notable study published in the Journal of Natural Medicines demonstrated that brominated phenolic compounds could selectively inhibit cancer cell growth under glucose starvation conditions. The study utilized MTT assays to measure cell viability and reported significant reductions in cell survival rates after treatment with these compounds over 24 to 72 hours .
Pharmacological Implications
The potential therapeutic applications of this compound include:
- Cancer Therapy : Given its anticancer properties, further investigation into its use as a chemotherapeutic agent is warranted.
- Neuropharmacology : The piperazine moiety suggests potential activity in modulating neurotransmitter systems, which could be explored for treating neurological disorders.
Properties
Molecular Formula |
C22H21Br2N3O |
---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H21Br2N3O/c23-19-12-18(22(28)21(24)13-19)14-25-27-10-8-26(9-11-27)15-17-6-3-5-16-4-1-2-7-20(16)17/h1-7,12-14,28H,8-11,15H2/b25-14+ |
InChI Key |
PJPZQKKBYWKUAM-AFUMVMLFSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C(=CC(=C4)Br)Br)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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